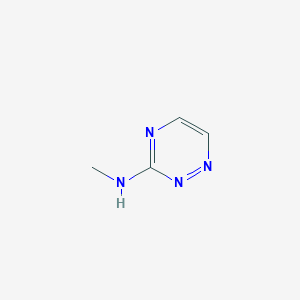

N-Methyl-1,2,4-triazin-3-amine

Descripción general

Descripción

N-Methyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of nitrogen atoms in the ring structure imparts unique chemical properties to these compounds, making them valuable in synthetic chemistry and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Methyl-1,2,4-triazin-3-amine can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with methylamine under controlled conditions. The reaction typically proceeds in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with methylamine groups. The reaction is carried out at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions: N-Methyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the methylamine group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed:

Oxidation: Formation of triazine oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted triazines with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-Methyl-1,2,4-triazin-3-amine derivatives have been investigated for their biological activities, particularly as potential therapeutic agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-triazine derivatives, including N-methyl variants. For instance, a library of 3-amino-1,2,4-triazine derivatives was synthesized and evaluated for their ability to inhibit pyruvate dehydrogenase kinase (PDK), which is crucial in cancer metabolism. One derivative demonstrated significant cytotoxicity against pancreatic ductal adenocarcinoma (PDAC) cells with IC50 values as low as 4.9 µM . This suggests that this compound and its derivatives could be developed into effective anticancer agents.

Antimicrobial Properties

The antimicrobial activity of triazine compounds has also been explored. Derivatives of this compound have shown efficacy against various bacterial strains, indicating their potential use in developing new antibiotics .

Agricultural Applications

This compound has been studied for its potential use as a herbicide and fungicide. Its structural analogs have demonstrated selective toxicity towards certain plant species while being less harmful to crops.

Herbicidal Activity

Research indicates that triazine derivatives can inhibit photosynthesis in target weeds without affecting crop plants significantly. This selectivity makes them promising candidates for agricultural applications where weed control is necessary without harming desired crops .

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science.

Polymer Chemistry

Triazine compounds are being explored as building blocks for novel polymers due to their ability to form cross-linked structures. These materials can exhibit enhanced thermal stability and mechanical properties compared to traditional polymers .

Table 1: Summary of Biological Activities of N-Methyl-1,2,4-Triazine Derivatives

| Activity Type | Compound Example | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | 5i | 4.9 | |

| Antimicrobial | Various | Varies | |

| Herbicidal | Triazine Derivatives | Selective Efficacy |

Case Study: Anticancer Activity in PDAC

In a recent study focusing on the anticancer activity of 3-amino-1,2,4-triazine derivatives against PDAC cells:

- The compounds were tested on both KRAS mutant and wild-type cell lines.

- The most effective derivatives showed IC50 values significantly lower than those of traditional chemotherapeutics like cisplatin.

- The study utilized 3D spheroid models to better mimic in vivo conditions and assess drug efficacy more accurately .

Mecanismo De Acción

The mechanism of action of N-Methyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities.

Comparación Con Compuestos Similares

N-Methyl-1,2,4-triazin-3-amine can be compared with other triazine derivatives, such as:

1,3,5-Triazine: Known for its use in herbicides and resins.

2,4,6-Trichloro-1,3,5-triazine: Widely used in the synthesis of reactive dyes.

Melamine: Utilized in the production of melamine resins and laminates.

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Actividad Biológica

N-Methyl-1,2,4-triazin-3-amine is a derivative of the 1,2,4-triazine family, which has garnered attention due to its diverse biological activities. Compounds within this class have been explored for their potential as pharmaceuticals, particularly in oncology and infectious diseases. This article provides a comprehensive overview of the biological activities associated with this compound, highlighting its mechanisms of action, efficacy against various cell lines, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Notably, studies have shown that derivatives of 1,2,4-triazines can act as inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical in cancer cell growth and metabolism .

Enzyme Inhibition

Research indicates that various derivatives exhibit selective inhibition against different isoforms of pyruvate dehydrogenase kinase (PDK), particularly PDK1 and PDK4. For instance, certain derivatives demonstrated significant inhibition at concentrations as low as 1.5 µM .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various 1,2,4-triazine derivatives against pancreatic cancer cell lines PSN-1 and BxPC-3. The most potent compound showed an IC50 value of 4.9 µM against PSN-1 cells. The mechanism involved increased reactive oxygen species (ROS) levels leading to apoptosis .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of triazine derivatives. This compound exhibited significant antibacterial and antifungal activity compared to standard antibiotics. This suggests its utility in treating infections caused by resistant strains .

Propiedades

IUPAC Name |

N-methyl-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c1-5-4-6-2-3-7-8-4/h2-3H,1H3,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXGABQLISIABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498145 | |

| Record name | N-Methyl-1,2,4-triazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65915-07-3 | |

| Record name | N-Methyl-1,2,4-triazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.